Smcy HY Peptide (738-746)

Beschreibung

BenchChem offers high-quality Smcy HY Peptide (738-746) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Smcy HY Peptide (738-746) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

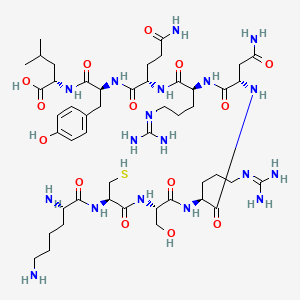

C48H82N18O14S |

|---|---|

Molekulargewicht |

1167.3 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C48H82N18O14S/c1-24(2)19-33(46(79)80)64-42(75)31(20-25-10-12-26(68)13-11-25)62-41(74)30(14-15-36(51)69)61-39(72)28(8-5-17-57-47(53)54)59-43(76)32(21-37(52)70)63-40(73)29(9-6-18-58-48(55)56)60-44(77)34(22-67)65-45(78)35(23-81)66-38(71)27(50)7-3-4-16-49/h10-13,24,27-35,67-68,81H,3-9,14-23,49-50H2,1-2H3,(H2,51,69)(H2,52,70)(H,59,76)(H,60,77)(H,61,72)(H,62,74)(H,63,73)(H,64,75)(H,65,78)(H,66,71)(H,79,80)(H4,53,54,57)(H4,55,56,58)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |

InChI-Schlüssel |

AGWYNBDLJBJVJU-AGQURRGHSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N |

Kanonische SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Smcy HY Peptide (738-746): A Technical Guide to its Discovery and Origins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and origin of the Smcy HY peptide (738-746), a key male-specific minor histocompatibility antigen. This peptide plays a crucial role in immunology, particularly in the context of organ transplantation and graft-versus-host disease. This document details the seminal experimental methodologies that led to its identification and characterization, presents relevant quantitative data, and visualizes the associated biological pathways and experimental workflows.

Introduction: The Significance of Smcy HY Peptide (738-746)

The Smcy HY peptide, with the amino acid sequence KCSRNRQYL, is a nine-amino-acid epitope derived from the Smcy protein.[1][2] The Smcy gene is encoded on the Y chromosome, making this peptide a male-specific antigen.[3][4] In the context of female recipients of male tissue or organ grafts, this peptide can be recognized by the immune system as foreign, leading to an immune response mediated by cytotoxic T lymphocytes (CTLs).[3][4] This recognition can result in graft rejection, a significant challenge in transplantation medicine. The discovery and characterization of the Smcy HY peptide have been pivotal in understanding the molecular basis of male-specific transplantation immunology.

Discovery and Origin

The Smcy HY peptide (738-746) was identified as a naturally processed and presented epitope on Major Histocompatibility Complex (MHC) class I molecules. The discovery process involved a combination of cellular immunology and analytical chemistry techniques.

The origin of this peptide is the Smcy protein, a histone demethylase also known as JARID1D or KDM5D.[5] The homologous protein on the X chromosome, Smcx (or KDM5C), differs in its amino acid sequence, which is the basis for the male-specific antigenicity of the Smcy-derived peptide.[6]

The initial discovery hinged on the observation that female recipients could reject male tissue grafts even with identical MHC profiles.[3][4] This pointed to the existence of minor histocompatibility antigens encoded by genes on the Y chromosome. Researchers utilized male-specific CTL clones to identify the specific peptides recognized by these T cells. The process involved the elution of peptides from MHC class I molecules of male cells, followed by fractionation and sequencing.

Quantitative Data

The following table summarizes key quantitative data related to the Smcy HY peptide (738-746), providing insights into its immunological properties.

| Parameter | Value | MHC Allele | Organism | Reference |

| IC50 for MHC Binding | 34 nM | HLA-B7 | Human | [7] |

| Concentration for 50% Max Lysis | 3 x 10⁻¹³ M | H-2Db | Mouse | [2] |

| In Vivo CTL Assay: Target Survival | ~33% | H-2Db | Mouse | [8] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in the discovery and characterization of the Smcy HY peptide (738-746).

Peptide Elution and Identification by Mass Spectrometry

This protocol outlines the general steps for isolating and identifying naturally processed peptides from MHC class I molecules.

Objective: To isolate and sequence the Smcy HY peptide from the surface of male cells.

Methodology:

-

Cell Culture and Lysis: Large quantities of male-derived cells (e.g., B-lymphoblastoid cell lines) are cultured. The cells are harvested and lysed using a detergent-containing buffer to solubilize cellular proteins, including MHC-peptide complexes.

-

Immunoaffinity Chromatography: The cell lysate is passed over an affinity column containing monoclonal antibodies specific for a particular MHC class I allele (e.g., HLA-B7 or H-2Db). The MHC-peptide complexes bind to the antibodies, while other cellular components are washed away.

-

Peptide Elution: The bound MHC-peptide complexes are eluted from the affinity column using a low pH buffer (e.g., 0.1% trifluoroacetic acid). This acidic condition causes the peptide to dissociate from the MHC molecule.

-

Peptide Separation by HPLC: The eluted peptides are separated from the larger MHC molecules by size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC further fractionates the complex mixture of peptides based on their hydrophobicity.

-

Mass Spectrometry Analysis: The collected peptide fractions are analyzed by tandem mass spectrometry (MS/MS).

-

Ionization: Peptides are ionized, typically using electrospray ionization (ESI).

-

First Mass Analyzer (MS1): The mass-to-charge ratio (m/z) of the intact peptides is measured.

-

Fragmentation: Individual peptide ions are selected and fragmented by collision-induced dissociation (CID).

-

Second Mass Analyzer (MS2): The m/z of the resulting fragment ions is measured, generating a fragmentation spectrum.

-

-

Peptide Sequencing: The amino acid sequence of the peptide is determined by analyzing the fragmentation pattern in the MS/MS spectrum. This can be done manually or using database search algorithms that match the experimental spectrum to theoretical spectra of known protein sequences.

T-Cell Cytotoxicity Assay (51Cr Release Assay)

This assay measures the ability of cytotoxic T lymphocytes to recognize and kill target cells presenting the Smcy HY peptide.

Objective: To demonstrate that the identified peptide can sensitize target cells for lysis by male-specific CTLs.

Methodology:

-

Target Cell Preparation: Target cells that express the appropriate MHC class I molecule (e.g., H-2Db) but do not endogenously present the Smcy HY peptide (e.g., female-derived cells) are used.

-

51Cr Labeling: The target cells are incubated with radioactive sodium chromate (B82759) (Na₂⁵¹CrO₄). The ⁵¹Cr is taken up by the cells and binds to intracellular proteins.

-

Peptide Pulsing: The labeled target cells are incubated with varying concentrations of the synthetic Smcy HY peptide (738-746). The peptide binds to the MHC class I molecules on the cell surface.

-

Effector Cell Preparation: Male-specific CTL clones are cultured and harvested.

-

Co-incubation: The peptide-pulsed, ⁵¹Cr-labeled target cells are mixed with the effector CTLs at various effector-to-target (E:T) ratios in a 96-well plate.

-

Incubation: The plate is incubated for a defined period (e.g., 4-6 hours) at 37°C to allow for cell-mediated killing.

-

Measurement of 51Cr Release: After incubation, the plate is centrifuged, and the supernatant from each well is collected. The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.

-

Data Analysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: ⁵¹Cr released from target cells co-incubated with CTLs.

-

Spontaneous Release: ⁵¹Cr released from target cells incubated with media alone.

-

Maximum Release: ⁵¹Cr released from target cells lysed with a detergent.

-

MHC-Peptide Binding Assay

This assay quantifies the binding affinity of the Smcy HY peptide to a specific MHC class I molecule.

Objective: To determine the concentration of the Smcy HY peptide required to inhibit the binding of a known high-affinity peptide to a specific MHC allele by 50% (IC50).

Methodology:

-

Reagents:

-

Purified, soluble MHC class I molecules (e.g., HLA-B7).

-

A high-affinity, fluorescently labeled standard peptide for the specific MHC allele.

-

The unlabeled Smcy HY peptide (738-746) as the competitor.

-

-

Competitive Binding: A fixed concentration of the purified MHC molecules and the fluorescently labeled standard peptide are incubated with serial dilutions of the unlabeled Smcy HY peptide.

-

Incubation: The mixture is incubated for a sufficient time to reach binding equilibrium (e.g., 24-48 hours).

-

Detection: The amount of fluorescently labeled peptide bound to the MHC molecules is measured. This can be done using various techniques, such as fluorescence polarization or a capture ELISA.

-

Data Analysis: The percentage of inhibition of the labeled peptide's binding is plotted against the concentration of the competitor Smcy HY peptide. The IC50 value is determined from this curve.

Visualizations

The following diagrams illustrate key processes and workflows related to the Smcy HY peptide (738-746).

Caption: Experimental workflow for the discovery and validation of the Smcy HY peptide.

Caption: MHC class I antigen processing and presentation pathway for the Smcy HY peptide.

Caption: Simplified signaling pathway of T-cell recognition of the Smcy HY peptide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Optimized Whole Genome Association Scanning for Discovery of HLA Class I-Restricted Minor Histocompatibility Antigens [frontiersin.org]

- 6. Use of fluorescence polarization to monitor MHC-peptide interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Peptides Bound to the Class I MHC Molecule HLA-A2.1 by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Smcy HY Peptide in Graft-versus-Host Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Graft-versus-host disease (GVHD) remains a significant barrier to the success of allogeneic hematopoietic stem cell transplantation (HSCT). A key trigger for GVHD, particularly in female-to-male (F→M) transplants, is the immune response to minor histocompatibility antigens (mHAs) encoded on the Y chromosome, known as H-Y antigens. Among these, peptides derived from the Smcy (Selected Mouse cDNA on the Y chromosome homolog) protein are of critical importance. This technical guide provides an in-depth analysis of the role of Smcy HY peptides in the pathophysiology of GVHD, presenting key quantitative data, detailed experimental protocols for their study, and visual representations of the underlying biological processes. The Smcy-derived peptide FIDSYICQV has been identified as an immunodominant epitope, frequently targeted by donor T cells, making Smcy a focal point for understanding and potentially mitigating GVHD.[1][2][3]

Introduction

In HLA-matched allogeneic HSCT, immune responses are often directed against mHAs, which are polymorphic peptides presented by HLA molecules.[2] In F→M HSCT, the male recipient's cells present Y chromosome-encoded peptides that are recognized as foreign by the female donor's immune cells. The Smcy protein is a major source of these H-Y antigens.[1][3][4] Both T-cell and B-cell mediated immune responses against Smcy have been observed, contributing to both the beneficial graft-versus-leukemia (GVL) effect and the detrimental GVHD.[1][5] Notably, the presence of antibodies against H-Y antigens, including Smcy, shows a strong correlation with the development of chronic GVHD.[6][7][8]

Quantitative Data on Smcy HY Peptides and GVHD

The following tables summarize key quantitative findings from studies on the association between H-Y antigens and clinical outcomes in F→M HSCT.

| Parameter | Patient Cohort | Finding | Significance (p-value) | Reference |

| Frequency of H-Y Antibody Development | Male patients with female donors (F→M) | 52% developed antibodies to at least one H-Y protein | < .0001 (compared to M→M) | [6] |

| Frequency of H-Y Antibody Development | Male patients with male donors (M→M) | 8.7% developed antibodies to at least one H-Y protein | [6] | |

| Association with Chronic GVHD (Univariate) | 75 F→M HSCT patients | Odds Ratio = 15.5 for developing chronic GVHD in patients with H-Y antibodies | < .0001 | [6] |

| Association with Chronic GVHD (Multivariable) | 75 F→M HSCT patients | Adjusted Odds Ratio = 56.5 for developing chronic GVHD in patients with H-Y antibodies | < .0001 | [6] |

| Impact of H-Y Mismatch on Relapse | HLA-matched unrelated alloHSCT | Relapse rate of 6% in F→M vs. 23% in other pairs | 0.046 | [7] |

| Impact of H-Y Mismatch on Chronic GVHD | HLA-matched unrelated alloHSCT | Incidence of 66% in F→M vs. 38% in other pairs | 0.02 | [7] |

Table 1: Association of H-Y Antigens with Clinical Outcomes in F→M HSCT.

| H-Y Antigen | Frequency of Antibody Detection in F→M Patients (at 3 months post-HSCT) |

| Smcy | 37% |

| UTY | 33% |

| DBY | 19% |

| ZFY | 15% |

Table 2: Frequency of Antibody Detection for Specific H-Y Antigens.[8]

Signaling Pathways and Logical Relationships

T-Cell Activation by Smcy HY Peptide

The initiation of GVHD by Smcy HY peptides follows the classical pathway of T-cell activation. This involves the processing of the Smcy protein by antigen-presenting cells (APCs) of the recipient and the presentation of derived peptides on MHC class I molecules to donor T-cells.

Caption: T-cell activation by Smcy HY peptide presented by a recipient APC.

Clinical Implications of H-Y Mismatch in F→M HSCT

The presence of H-Y antigens, including those from Smcy, in a male recipient of a female donor graft initiates a cascade of immune responses that have dual, opposing effects: the detrimental GVHD and the beneficial GVL effect.

Caption: Logical relationship of H-Y mismatch to clinical outcomes in F→M HSCT.

Experimental Protocols

Workflow for Discovery of Immunogenic H-Y Peptides

The identification of novel immunogenic mHAs like those from Smcy involves a multi-step process, beginning with computational prediction and culminating in immunological validation.

References

- 1. Frontiers | The Pathophysiology and Treatment of Graft-Versus-Host Disease: Lessons Learnt From Animal Models [frontiersin.org]

- 2. youtube.com [youtube.com]

- 3. HA-1 and the SMCY-derived peptide FIDSYICQV (H-Y) are immunodominant minor histocompatibility antigens after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Pathophysiology and Treatment of Graft-Versus-Host Disease: Lessons Learnt From Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. library.ehaweb.org [library.ehaweb.org]

- 6. The pathophysiology of chronic graft-versus-host disease: the unveiling of an enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The ELISPOT assay: an easily transferable method for measuring cellular responses and identifying T cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for Detection of Antigen-Specific T Cells by Enzyme-Linked Immunospot Assay (ELISPOT) | Semantic Scholar [semanticscholar.org]

A Deep Dive into H-Y Antigen Immunodominance

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the core principles of H-Y antigen immunodominance, a critical concept in transplantation immunology and the development of novel therapeutic strategies. H-Y antigens, encoded by genes on the Y chromosome, are minor histocompatibility antigens that can elicit potent immune responses in female-to-male transplantation settings, leading to graft rejection or graft-versus-host disease (GVHD).[1][2][3] Understanding which of these antigens are immunodominant—that is, which ones preferentially stimulate the strongest immune responses—is paramount for predicting and managing clinical outcomes.

Core Concepts: H-Y Antigens and Immunodominance

H-Y antigens are peptides derived from ubiquitously expressed Y-chromosome-encoded proteins.[4][5] In female recipients of male grafts, these peptides are recognized as foreign. The immune response to H-Y antigens is mediated by T cells, which recognize these peptides when presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs).[4][5][6]

Immunodominance refers to the phenomenon where, out of many potential antigenic peptides, only a few elicit a measurable immune response.[7] This hierarchy is influenced by several factors:

-

Antigen Processing and Presentation: The efficiency with which the source protein is degraded and the resulting peptides are loaded onto MHC molecules.

-

MHC Binding Affinity: The stability of the peptide-MHC complex. Peptides that bind with high affinity are more likely to be immunogenic.[7][8]

-

T-Cell Receptor (TCR) Repertoire: The availability of T cells with TCRs that can recognize the specific peptide-MHC complex.[8]

In the context of H-Y antigens, specific peptides derived from proteins like SMCY, UTY, and others have been identified as immunodominant in both mice and humans.[4][5][9]

Immunodominant H-Y Peptides and MHC Restriction

The immunodominance of H-Y epitopes is tightly linked to the specific MHC allele that presents them, a concept known as MHC restriction .[10][11] A given H-Y peptide will only be recognized by T cells when presented by a particular MHC molecule. Below is a summary of well-characterized immunodominant H-Y epitopes.

| Source Protein | Peptide Sequence | Species | Restricting MHC Allele | Immunodominance Status |

| Smcy | RRLRKTLL | Mouse | H2-Dk | Dominant[9] |

| Uty | WMHHNMDLI | Mouse | H2-Db | Dominant[8][9][12] |

| Smcy | KCSRNRQYL | Mouse | H2-Db | Subdominant[8][12] |

| Smcy | TENSGKDI | Mouse | H2-Kk | Dominant[3] |

| SMCY | SPSVDKARAEL | Human | HLA-B7 | Dominant[2] |

Note: This table represents a selection of well-documented epitopes and is not exhaustive.

The response to the H2-Dk restricted Smcy-derived peptide RRLRKTLL has been identified as immunodominant among four characterized MHC class I-restricted HY epitopes in mice.[9] Similarly, in the H2b haplotype, the Uty-derived peptide is the major focus of the cytotoxic T lymphocyte (CTL) response, with the Smcy-derived peptide eliciting a subdominant response.[8][12]

Experimental Methodologies

The identification and characterization of immunodominant H-Y epitopes rely on a suite of sophisticated immunological and biochemical techniques.

1. Peptide Elution and Mass Spectrometry:

This is a direct approach to identify peptides naturally presented by MHC molecules on the surface of male cells.

-

Protocol Outline:

-

Cell Lysis: Large quantities of male cells are lysed using a mild detergent to preserve protein complexes.

-

Immunoaffinity Chromatography: The cell lysate is passed over a column containing antibodies specific for a particular MHC class I molecule (e.g., HLA-B7).

-

Peptide Elution: The bound MHC-peptide complexes are eluted using a low pH buffer (e.g., 0.1% trifluoroacetic acid).

-

Peptide Separation: The eluted peptides are separated from the MHC heavy and light chains by filtration or reverse-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometry: The peptide pool is analyzed by mass spectrometry to determine the amino acid sequences of the individual peptides.

-

2. T-Cell Stimulation Assays (e.g., ELISpot):

These functional assays measure the response of female T cells to synthetic H-Y peptides.

-

Protocol Outline:

-

Isolate T-cells: T cells are isolated from a female mouse previously immunized with male cells.

-

Prepare Antigen-Presenting Cells (APCs): APCs (e.g., dendritic cells or splenocytes) from a female mouse are pulsed with a specific synthetic H-Y peptide.

-

Co-culture: The isolated T cells are co-cultured with the peptide-pulsed APCs in an ELISpot plate pre-coated with an antibody against a cytokine (e.g., IFN-γ).

-

Cytokine Capture: If the T cells recognize the peptide-MHC complex, they will be activated and secrete cytokines, which are captured by the antibodies on the plate.

-

Detection: A secondary, enzyme-linked antibody is added, followed by a substrate that produces a colored spot. The number of spots corresponds to the number of responding T cells.

-

3. Tetramer Staining and Flow Cytometry:

MHC tetramers are powerful tools for directly visualizing and quantifying antigen-specific T cells.[8]

-

Protocol Outline:

-

Tetramer Synthesis: Recombinant MHC class I molecules are folded with the H-Y peptide of interest and a biotinylated beta-2 microglobulin. These monomers are then tetramerized by binding to fluorescently-labeled streptavidin.

-

Cell Staining: A blood or spleen cell suspension from a female mouse immunized with male cells is incubated with the fluorescent MHC tetramer. Antibodies against T-cell surface markers (e.g., CD8) are also added.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. T cells that are positive for both CD8 and the tetramer are specific for the H-Y peptide.

-

Visualizing Key Processes

Experimental Workflow for Identifying Immunodominant H-Y Epitopes

Caption: Workflow for the identification and validation of immunodominant H-Y epitopes.

T-Cell Receptor Signaling upon H-Y Antigen Recognition

Caption: Simplified TCR signaling cascade initiated by H-Y antigen recognition.

Implications for Drug Development

A thorough understanding of H-Y immunodominance is crucial for the development of tolerogenic therapies in transplantation and for designing effective cancer immunotherapies. For instance, in female-to-male hematopoietic stem cell transplantation, the presence of donor T cells specific for immunodominant H-Y epitopes is associated with a higher incidence of GVHD.[13][14] Conversely, these responses can contribute to a beneficial graft-versus-leukemia effect.[15]

Strategies aimed at selectively deleting or anergizing T cells that recognize immunodominant H-Y epitopes before transplantation could potentially reduce the risk of GVHD while preserving beneficial anti-tumor responses.[12] Furthermore, leveraging immunodominant H-Y antigens as targets for chimeric antigen receptor (CAR) T-cell therapy or cancer vaccines is an emerging area of interest for treating male-specific malignancies.

References

- 1. Molecular Disparity of HY Antigen Affects Chronic Graft-Versus-Host Disease and Relapse in Female-to-Male Stem Cell Transplants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human H-Y: a male-specific histocompatibility antigen derived from the SMCY protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a mouse male-specific transplantation antigen, H-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The male-specific histocompatibility antigen, H-Y: a history of transplantation, immune response genes, sex determination and expression cloning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. THE MALE-SPECIFIC HISTOCOMPATIBILITY ANTIGEN, H-Y:A History of Transplantation, Immune Response Genes, Sex Determination and Expression Cloning | Annual Reviews [annualreviews.org]

- 6. The male-specific histocompatibility antigen, H-Y: A history of transplantation, immune response genes, sex determination and expression cloning - ProQuest [proquest.com]

- 7. Immunodominance in major histocompatibility complex class I-restricted T lymphocyte responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of the immunodominant HY H2-D(k) epitope and evaluation of the role of direct and indirect antigen presentation in HY responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MHC restriction - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibody responses to H-Y minor histocompatibility antigens correlate with chronic graft-versus-host disease and disease remission - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibody responses to H-Y minor histocompatibility antigens correlate with chronic graft-versus-host disease and disease remission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Smcy Protein: A Prime Source of Male-Specific Antigens for Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Selected Mouse cDNA on Y (Smcy) protein, and its human homologue KDM5D, serves as a critical source of male-specific minor histocompatibility antigens, known as H-Y antigens. These antigens are peptides derived from proteins encoded on the Y chromosome and are presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. Due to their male-specificity, they can elicit potent T-cell responses in females, a phenomenon with profound implications in transplantation immunology and cancer immunotherapy.

Introduction to Smcy and H-Y Antigens

The H-Y antigen was first discovered as the agent responsible for the rejection of male skin grafts by female recipients within the same inbred mouse strain.[1][2] This male-specific antigen system is a key factor in graft-versus-host disease (GVHD) in female patients receiving hematopoietic stem cell transplants from male donors.[3][4] The Smcy protein, expressed in nearly all male tissues, is a major source of these H-Y antigenic peptides.[1][3] The homologous gene on the X chromosome, SMCX (KDM5C), differs in its amino acid sequence, giving rise to the male-specific epitopes derived from Smcy.[3][5]

The immune response to H-Y antigens is mediated by cytotoxic T lymphocytes (CTLs) that recognize Smcy-derived peptides presented by MHC class I molecules.[1] This targeted immune response has been harnessed for therapeutic purposes, particularly in the context of cancers that express these male-specific antigens.

Quantitative Data on Smcy-Derived Epitopes

The immunogenicity of Smcy-derived peptides is dependent on their binding affinity to specific MHC alleles and the subsequent recognition by T-cell receptors. Several immunodominant epitopes have been identified in both mice and humans.

| MHC Allele | Peptide Sequence | Organism | Significance |

| HLA-A*0201 | FIDSYICQV | Human | An immunodominant H-Y epitope recognized in GVHD.[6] |

| HLA-B7 | SPSVDKARAEL | Human | One of the first identified human H-Y antigens derived from SMCY.[5][7] |

| H-2Db | KCSRNRQYL | Mouse | A well-characterized murine H-Y epitope. |

| H-2Kk | TENSGKDI | Mouse | An identified murine H-Y epitope derived from the Smcy protein.[2][3] |

| H-2Dk | AGIGTWYEL | Mouse | Another identified murine H-Y epitope encoded by the Smcy gene.[1][2] |

This table summarizes key identified Smcy-derived epitopes. Quantitative binding affinity data (e.g., IC50 values) for these and other peptides can be determined using predictive algorithms and in vitro binding assays as described in the protocols below.

Signaling and Experimental Workflow Diagrams

Visualizing the biological pathways and experimental procedures is crucial for understanding the role of Smcy in generating an immune response.

Caption: MHC Class I antigen presentation pathway for Smcy-derived peptides.

Caption: Experimental workflow for the identification and validation of Smcy epitopes.

Experimental Protocols

Detailed methodologies are essential for the accurate identification and validation of Smcy-derived T-cell epitopes.

-

Objective: To computationally identify potential peptide epitopes from the Smcy protein sequence based on predicted binding affinity to specific MHC class I alleles.

-

Methodology:

-

Obtain the full-length amino acid sequence of the target Smcy protein (human: KDM5D, mouse: Smcy).

-

Utilize publicly available or commercial prediction algorithms (e.g., NetMHCpan, SVRMHC).[8][9][10]

-

Input the protein sequence and select the MHC class I allele(s) of interest (e.g., HLA-A*0201).

-

The software will generate a list of 8-11 amino acid peptides and a corresponding score (e.g., predicted IC50 nM or % rank).

-

Peptides with high predicted binding affinity (typically IC50 < 500 nM or rank < 2%) are selected as candidates for synthesis and experimental validation.

-

-

Objective: To identify naturally processed and presented Smcy peptides directly from male cells.

-

Methodology:

-

Culture a large number of male cells expressing the MHC allele of interest.

-

Lyse the cells using a mild detergent to preserve protein complexes.

-

Perform immunoaffinity chromatography using antibodies specific for the target MHC class I molecule to isolate the peptide-MHC complexes.

-

Elute the peptides from the MHC molecules using an acid treatment.

-

Separate the eluted peptides using reverse-phase high-performance liquid chromatography (HPLC).[6]

-

Analyze the peptide fractions by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.

-

Match the identified sequences to the Smcy protein sequence.

-

-

Objective: To quantify the ability of Smcy peptide-specific CTLs to lyse target cells presenting the peptide.

-

Methodology:

-

Target Cell Preparation:

-

Use target cells that express the relevant MHC allele (e.g., T2 cells for HLA-A*0201).[6]

-

Label the target cells with radioactive Sodium Chromate (51Cr) for 1-2 hours.

-

Wash the cells to remove excess 51Cr.

-

Pulse one set of target cells with the candidate Smcy peptide (experimental) and another set with an irrelevant peptide (control).

-

-

Effector Cell Preparation:

-

Generate or isolate CTLs specific for the Smcy peptide from a female donor immunized with male cells or from a patient with GVHD.

-

-

Co-culture:

-

Mix the effector CTLs and labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.

-

Incubate the plate for 4-6 hours at 37°C.

-

-

Data Acquisition:

-

Centrifuge the plate and collect the supernatant.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous release is from target cells incubated without CTLs. Maximum release is from target cells lysed with a detergent.

-

-

Applications in Drug Development

The male-specific expression of Smcy antigens makes them attractive targets for cancer immunotherapy, particularly for cancers occurring in both sexes but where the male antigen can be targeted in female patients, or in hematopoietic cancers treated with sex-mismatched transplants.

-

Therapeutic Vaccines: Vaccines incorporating immunodominant Smcy peptides can be used to elicit a robust anti-tumor CTL response.[11]

-

Adoptive Cell Therapy (ACT): T-cells engineered to express T-cell receptors (TCRs) with high affinity for Smcy peptide-MHC complexes can be infused into patients to directly target and eliminate cancer cells.

-

GVHD Management: Understanding the immunodominance of specific Smcy epitopes can aid in predicting and potentially mitigating GVHD risk in sex-mismatched transplantation.[6][12]

The continued exploration of the Smcy protein and its derived antigens holds significant promise for the development of novel and highly specific immunotherapeutic strategies.

References

- 1. The male-specific histocompatibility antigen, H-Y: a history of transplantation, immune response genes, sex determination and expression cloning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. THE MALE-SPECIFIC HISTOCOMPATIBILITY ANTIGEN, H-Y:A History of Transplantation, Immune Response Genes, Sex Determination and Expression Cloning | Annual Reviews [annualreviews.org]

- 3. Human H-Y: A male-specific histocompatibility antigen derived from the SMCY protein - ProQuest [proquest.com]

- 4. Mesenchymal Stromal Cells for the Treatment of Graft Versus Host Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human H-Y: a male-specific histocompatibility antigen derived from the SMCY protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HA-1 and the SMCY-derived peptide FIDSYICQV (H-Y) are immunodominant minor histocompatibility antigens after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In silico prediction of peptide-MHC binding affinity using SVRMHC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improved methods for predicting peptide binding affinity to MHC class II molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved methods for predicting peptide binding affinity to MHC class II molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MuSyC dosing of adjuvanted cancer vaccines optimizes antitumor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "Characteristics of Graft-Versus-Host Disease (GvHD) After Post-Transpl" by Rima M Saliba, Amin M Alousi et al. [digitalcommons.library.tmc.edu]

Preliminary Investigation of Smcy HY Peptide Immunogenicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Smcy (Selected Mouse cDNA on the Y chromosome) gene product is a significant source of male-specific minor histocompatibility (H-Y) antigens. These peptides can elicit both cellular and humoral immune responses in females, playing a crucial role in contexts such as organ transplantation, graft-versus-host disease (GVHD), and pregnancy. Understanding the immunogenic potential of specific Smcy HY peptides is therefore critical for the development of immunotherapies, vaccines, and for managing transplantation outcomes. This technical guide provides a consolidated overview of the preliminary investigation into the immunogenicity of Smcy HY peptides, focusing on quantitative data, experimental methodologies, and the underlying immunological pathways.

Data Presentation

The immunogenicity of Smcy HY peptides is primarily assessed through their ability to bind to Major Histocompatibility Complex (MHC) molecules and subsequently activate T-cells. The following tables summarize key quantitative data related to these processes.

Table 1: MHC Class I Binding Affinity of Smcy HY Peptides

The binding affinity of Smcy-derived peptides to MHC class I molecules is a critical determinant of their immunogenicity. A lower IC50 value indicates a higher binding affinity.

| Peptide Sequence | MHC Allele | IC50 (nM) | Reference |

| FIDSYICQV | HLA-A*02:01 | - | [1] |

| Unspecified Smcy peptide | HLA-B7 | 34 | [2] |

Table 2: T-Cell Responses to Smcy HY Peptides (ELISpot Assay)

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting T-cells upon stimulation with a specific peptide. Data is typically presented as Spot-Forming Units (SFU) per million cells.

| Peptide/Stimulus | T-Cell Type | Cytokine Measured | SFU / 10^6 PBMCs (Mean ± SD) | Experimental Context |

| Smcy Peptide Pool | CD8+ T-cells | IFN-γ | Data not available in tabular format | In vitro stimulation of PBMCs |

| FIDSYICQV | Cytotoxic T Lymphocytes (CTLs) | IFN-γ | Data not available in tabular format | [1] |

Note: While the use of ELISpot for Smcy peptides is documented, specific quantitative data from these experiments is not consistently published in a tabular format.

Table 3: In Vivo Cytotoxic T-Lymphocyte (CTL) Activity against Smcy HY Peptides

In vivo cytotoxicity assays in mouse models provide a direct measure of the functional consequence of the T-cell response, which is the elimination of target cells presenting the specific peptide.

| Mouse Model | Immunization | Target Cells | % Specific Lysis (Mean ± SD) |

| Female C57BL/6 (H-2b) | Male splenocytes | Smcy peptide-pulsed female splenocytes | Significant target cell elimination observed |

| HLA-A*02:01 transgenic mice | Smcy HY peptide vaccine | Smcy peptide-pulsed target cells | Data not available in tabular format |

Note: Quantitative data from in vivo CTL assays for specific Smcy peptides is often presented graphically in research publications and may not be available in a consolidated tabular format.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of immunogenicity studies. The following sections outline the core principles and steps for key experiments.

MHC-Peptide Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a peptide to a specific MHC molecule.[3][4][5][6]

Principle: A fluorescently labeled peptide of known high affinity for the MHC molecule is used as a probe. The binding of this probe to the MHC molecule results in a slower rotation and thus higher fluorescence polarization. Unlabeled competitor peptides (the Smcy HY peptides of interest) will compete for binding, leading to a decrease in fluorescence polarization. The concentration of the competitor peptide that inhibits 50% of the probe's binding is the IC50 value.

Detailed Methodology:

-

Reagents and Materials:

-

Soluble, purified recombinant MHC class I molecules (e.g., HLA-A*02:01).

-

Fluorescently labeled probe peptide with high affinity for the chosen MHC allele.

-

A series of Smcy HY peptides of interest.

-

Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent).

-

Black, low-volume 384-well plates.

-

A fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare a solution of the MHC-probe peptide complex by incubating the purified MHC molecules with the fluorescently labeled probe peptide.

-

Create a serial dilution of the unlabeled Smcy HY competitor peptides.

-

In the wells of a 384-well plate, add the MHC-probe peptide complex.

-

Add the different concentrations of the competitor Smcy HY peptides to the wells. Include control wells with no competitor peptide (maximum polarization) and wells with a large excess of a known high-affinity unlabeled peptide (minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 24-72 hours).

-

Measure the fluorescence polarization of each well using a plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.

-

Fit the data to a sigmoidal dose-response curve.

-

Determine the IC50 value from the curve, which represents the concentration of the competitor peptide required to reduce the fluorescence polarization by 50%.

-

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

This assay quantifies the number of IFN-γ-secreting T-cells upon stimulation with Smcy HY peptides.

Principle: A 96-well plate is coated with a capture antibody specific for IFN-γ. Peripheral blood mononuclear cells (PBMCs) are added to the wells along with the Smcy HY peptide. If the PBMCs contain T-cells that recognize the peptide, they will be activated and secrete IFN-γ, which is captured by the antibody on the plate. A second, biotinylated antibody against IFN-γ is then added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each IFN-γ-secreting cell.

Detailed Methodology:

-

Reagents and Materials:

-

96-well PVDF-membrane ELISpot plates.

-

Anti-human IFN-γ capture and biotinylated detection antibodies.

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).

-

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).

-

PBMCs isolated from donors.

-

Smcy HY peptides.

-

Cell culture medium.

-

Positive control (e.g., phytohemagglutinin - PHA) and negative control (medium alone).

-

-

Procedure:

-

Coat the ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C.

-

Wash the plate and block with a blocking buffer to prevent non-specific binding.

-

Prepare a single-cell suspension of PBMCs.

-

Add the PBMCs to the wells of the plate.

-

Add the Smcy HY peptides to the respective wells at a predetermined optimal concentration. Include positive and negative controls.

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Wash the plate to remove the cells.

-

Add the biotinylated anti-IFN-γ detection antibody and incubate.

-

Wash the plate and add the streptavidin-enzyme conjugate.

-

Wash the plate and add the substrate.

-

Stop the reaction by washing with water once the spots have developed.

-

Allow the plate to dry completely.

-

-

Data Analysis:

-

Count the number of spots in each well using an automated ELISpot reader.

-

Calculate the number of SFU per million PBMCs for each peptide.

-

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to stimulation with Smcy HY peptides.[7][8][9][10][11][12]

Principle: T-cells are labeled with the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the CFSE is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity. By analyzing the fluorescence of the cells using flow cytometry, the number of cell divisions can be determined.

Detailed Methodology:

-

Reagents and Materials:

-

PBMCs or purified T-cells.

-

CFSE dye.

-

Smcy HY peptides.

-

Antigen-presenting cells (APCs), if using purified T-cells.

-

Cell culture medium.

-

Flow cytometer.

-

Antibodies for cell surface markers (e.g., CD4, CD8) to identify T-cell subsets.

-

-

Procedure:

-

Label the PBMCs or T-cells with CFSE according to the manufacturer's instructions.

-

Wash the cells to remove any unbound dye.

-

Culture the CFSE-labeled cells in the presence of the Smcy HY peptides. If using purified T-cells, co-culture them with APCs that have been pulsed with the peptides.

-

Include positive (e.g., anti-CD3 antibody) and negative (unstimulated) controls.

-

Incubate the cells for 5-7 days to allow for proliferation.

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8).

-

Analyze the cells by flow cytometry.

-

-

Data Analysis:

-

Gate on the T-cell populations of interest (e.g., CD4+ or CD8+ T-cells).

-

Analyze the CFSE fluorescence histogram for each sample. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

-

Calculate proliferation metrics such as the percentage of divided cells, the division index (average number of divisions for all cells), or the proliferation index (average number of divisions for responding cells).

-

Intracellular Cytokine Staining (ICS)

This method allows for the simultaneous identification of the phenotype of responding T-cells and the cytokines they produce.[13][14][15][16][17]

Principle: T-cells are stimulated with Smcy HY peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin), which causes cytokines to accumulate within the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers and intracellular cytokines. The stained cells are analyzed by flow cytometry.

Detailed Methodology:

-

Reagents and Materials:

-

PBMCs.

-

Smcy HY peptides.

-

Protein transport inhibitor (Brefeldin A or Monensin).

-

Fixation and permeabilization buffers.

-

Fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-4).

-

Flow cytometer.

-

-

Procedure:

-

Stimulate PBMCs with Smcy HY peptides for several hours (e.g., 6 hours) in a CO2 incubator.

-

For the last few hours of stimulation, add a protein transport inhibitor.

-

Harvest the cells and stain for cell surface markers.

-

Fix the cells using a fixation buffer.

-

Permeabilize the cells using a permeabilization buffer.

-

Stain the cells with fluorescently labeled antibodies against intracellular cytokines.

-

Wash the cells and resuspend in a suitable buffer for flow cytometry.

-

Analyze the cells using a flow cytometer.

-

-

Data Analysis:

-

Gate on the T-cell populations of interest (e.g., CD4+ or CD8+ T-cells).

-

Create dot plots to visualize the expression of intracellular cytokines within the different T-cell subsets.

-

Quantify the percentage of cells expressing each cytokine in response to peptide stimulation.

-

Mandatory Visualization

T-Cell Activation Signaling Pathway

The recognition of an Smcy HY peptide presented by an MHC class I molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation, proliferation, and effector function.

Experimental Workflow for Assessing Smcy HY Peptide Immunogenicity

The following workflow illustrates the general sequence of experiments to characterize the immunogenicity of Smcy HY peptides.

Conclusion

The preliminary investigation of Smcy HY peptide immunogenicity reveals a complex interplay between peptide-MHC binding, T-cell activation, and effector functions. While immunodominant peptides such as FIDSYICQV have been identified, a comprehensive quantitative understanding of the immunogenicity of a broader range of Smcy-derived peptides requires further systematic investigation using the standardized protocols outlined in this guide. Such studies will be invaluable for the rational design of immunomodulatory therapies and for predicting and managing immune responses in transplantation and other clinical settings.

References

- 1. HA-1 and the SMCY-derived peptide FIDSYICQV (H-Y) are immunodominant minor histocompatibility antigens after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [repository.escholarship.umassmed.edu]

- 5. MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of fluorescence polarization to monitor MHC-peptide interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. proimmune.com [proimmune.com]

- 8. mucosalimmunology.ch [mucosalimmunology.ch]

- 9. Frontiers | A minority of proliferating human CD4+ T cells in antigen-driven proliferation assays are antigen specific [frontiersin.org]

- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. youtube.com [youtube.com]

- 12. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. med.virginia.edu [med.virginia.edu]

- 14. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 15. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 16. youtube.com [youtube.com]

- 17. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]

An In-depth Technical Guide to the Core Characteristics of H2-Db Restricted Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental characteristics of peptides restricted by the murine Major Histocompatibility Complex (MHC) class I molecule, H2-Db. Understanding these properties is critical for epitope discovery, vaccine development, and the design of immunotherapies targeting infectious diseases and cancer.

Core Characteristics of H2-Db Restricted Peptides

H2-Db, a key molecule in the C57BL/6 mouse model, presents endogenous peptide antigens to CD8+ T cells, initiating a cytotoxic immune response. The selection of peptides for presentation is a highly specific process governed by the structural features of the H2-Db binding groove.

Peptide Length

H2-Db preferentially binds peptides that are 9 amino acids in length (nonamers). While less common, octamers (8-mers) and decamers (10-mers) have also been identified as H2-Db binders. The length of the peptide is a critical determinant for stable binding within the enclosed peptide-binding groove of the MHC class I molecule.

Anchor Residues and Binding Motif

The specificity of peptide binding to H2-Db is primarily determined by the presence of specific amino acid residues at key positions, known as anchor residues . These residues fit into corresponding pockets within the H2-Db binding groove, securing the peptide for presentation.

The canonical H2-Db binding motif is characterized by:

-

Primary Anchor at Position 5 (P5): An Asparagine (N) residue is strongly preferred at this position. The side chain of asparagine forms crucial hydrogen bonds within a specific pocket of the H2-Db molecule, making it a dominant anchor.[1]

-

Primary C-terminal Anchor (PΩ): The C-terminal residue of the peptide is another critical anchor. For nonamers (P9) and decamers (P10), there is a strong preference for hydrophobic residues, particularly Methionine (M), Isoleucine (I), or Leucine (L) .[2]

While these primary anchors are of utmost importance, secondary anchor residues at other positions can also contribute to the overall binding affinity, albeit to a lesser extent. The Immune Epitope Database (IEDB) provides a detailed visualization of the H2-Db binding motif for 9-mer peptides, highlighting preferred and tolerated amino acids at each position.[3]

Quantitative Analysis of H2-Db Peptide Binding

The affinity of a peptide for the H2-Db molecule is a key factor in its immunogenicity. High-affinity binders are more likely to be presented on the cell surface and elicit a T-cell response. Binding affinity is typically measured as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Peptides with an IC50 value below 500 nM are generally considered good binders.

Table 1: Binding Affinities of Known H2-Db Restricted Peptides

| Peptide Sequence | Source Protein | Length | Binding Affinity (IC50, nM) | Reference |

| KAVYNFATM | Lymphocytic choriomeningitis virus (LCMV) Glycoprotein | 9 | 5 | IEDB |

| FAPGNYPAL | Influenza A virus Nucleoprotein | 9 | 15 | IEDB |

| ASNENMETM | Murine cytomegalovirus (MCMV) immediate-early protein 1 (IE1) | 9 | 2 | IEDB |

| SSLENFRAYV | Influenza A virus PA protein | 10 | 20 | [2] |

| YQLENYCAL | Insulin | 9 | High | [4] |

| FQDENYLYL | Dystrophia myotonica kinase | 9 | High | [4] |

| YFIENYLEL | Synthetic mimotope | 9 | High | [4] |

Note: Binding affinity values can vary depending on the specific assay used. The data presented here is a compilation from various sources for comparative purposes.

Experimental Methodologies

The identification and characterization of H2-Db restricted peptides rely on a combination of in silico prediction and experimental validation. The following are detailed protocols for key experiments.

Peptide Elution and Identification by Mass Spectrometry

This method allows for the identification of naturally processed and presented peptides from the surface of cells.

Protocol:

-

Cell Lysis: Lyse a large number of cells (typically >1x10^8) expressing H2-Db with a mild detergent (e.g., CHAPS) to solubilize membrane proteins while preserving MHC-peptide complexes.

-

Immunoaffinity Purification: Use an affinity column with a covalently bound antibody specific for H2-Db (e.g., clone B22.249) to capture H2-Db-peptide complexes from the cell lysate.

-

Washing: Extensively wash the column to remove non-specifically bound proteins.

-

Elution: Elute the MHC-peptide complexes from the antibody using a low pH buffer (e.g., 0.1% trifluoroacetic acid).

-

Peptide Separation: Separate the peptides from the MHC heavy chain and β2-microglobulin using acid denaturation followed by reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

-

Mass Spectrometry: Analyze the eluted peptide fractions by tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.[4][6]

-

Data Analysis: Compare the obtained mass spectra against a protein sequence database to identify the source proteins of the peptides.

In Vitro MHC-Peptide Binding Assay

This assay measures the binding affinity of a synthetic peptide to purified H2-Db molecules. A common method is a competition assay using a fluorescently labeled probe peptide.[7]

Protocol:

-

Reagents:

-

Purified, soluble H2-Db molecules.

-

A high-affinity, fluorescently labeled reference peptide (probe).

-

Unlabeled competitor peptides (peptides to be tested).

-

-

Competition Reaction:

-

In a 96-well plate, incubate a fixed concentration of purified H2-Db molecules and the fluorescent probe peptide with serial dilutions of the unlabeled competitor peptide.

-

Allow the binding reaction to reach equilibrium (typically 24-72 hours at 37°C).

-

-

Detection:

-

Measure the fluorescence polarization (FP) of each well. When the fluorescent probe is bound to the larger H2-Db molecule, it tumbles slower in solution, resulting in a higher FP value. Unbound probe tumbles faster, leading to a lower FP value.

-

-

Data Analysis:

-

Plot the FP values against the concentration of the competitor peptide.

-

Calculate the IC50 value, which is the concentration of the competitor peptide required to inhibit 50% of the binding of the fluorescent probe. A lower IC50 value indicates a higher binding affinity.

-

ELISPOT Assay for T-Cell Activation

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify the number of antigen-specific T cells that secrete a particular cytokine (e.g., IFN-γ) upon stimulation with an H2-Db restricted peptide.[8][9][10]

Protocol:

-

Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from a mouse immunized with the antigen of interest.

-

Stimulation: Add the isolated cells to the coated wells along with the synthetic H2-Db restricted peptide. Include positive (e.g., mitogen) and negative (no peptide) controls.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator. During this time, activated T cells will secrete the cytokine, which is captured by the antibody on the membrane.

-

Detection:

-

Wash the plate to remove the cells.

-

Add a biotinylated detection antibody specific for the cytokine.

-

Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).

-

Add a substrate that is converted by the enzyme into a colored precipitate.

-

-

Analysis: Each spot on the membrane represents a single cytokine-secreting T cell. Count the spots using an ELISPOT reader to quantify the antigen-specific T-cell response.[11]

Visualizing Key Pathways and Workflows

MHC Class I Antigen Presentation Pathway

The following diagram illustrates the key steps in the processing and presentation of endogenous antigens by H2-Db.

References

- 1. Structural and Dynamic-Based Characterization of the Recognition Patterns of E7 and TRP-2 Epitopes by MHC Class I Receptors through Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MHC Class I Allele D restricted epitopes - Immune Epitope Database (IEDB) [iedb.org]

- 4. Immunopeptidomics Workflow for Isolation and LC-MS/MS Analysis of MHC Class I-Bound Peptides Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immune Epitope Database (IEDB) [iedb.org]

- 6. jove.com [jove.com]

- 7. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ELISPOT protocol | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. CTL ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stemcell.com [stemcell.com]

T-Cell Responses Against H-Y Antigens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to H-Y Antigens

H-Y antigens are minor histocompatibility antigens (mHAs) encoded by genes on the Y chromosome.[1][2] These antigens are expressed in males but not in females, who have two X chromosomes. Due to their male-specific expression, H-Y antigens can elicit both T-cell and B-cell mediated immune responses in females, particularly in the contexts of pregnancy, blood transfusion, and hematopoietic stem cell or organ transplantation from a male donor to a female recipient.[1][3] In the setting of allogeneic hematopoietic stem cell transplantation (HSCT), T-cell responses against H-Y antigens can contribute to both beneficial graft-versus-leukemia (GVL) effects and detrimental graft-versus-host disease (GVHD).[2]

The immunogenicity of H-Y antigens arises from peptides derived from Y-chromosome-encoded proteins that are presented by major histocompatibility complex (MHC) class I and class II molecules on the surface of male cells.[2] Female T-cells, not having been exposed to these antigens during thymic selection, recognize these H-Y peptide-MHC complexes as foreign, leading to an immune response.

T-Cell Recognition of H-Y Antigens and Signaling

The activation of T-cells by H-Y antigens follows the canonical pathway of T-cell receptor (TCR) signaling. The process is initiated by the recognition of an H-Y peptide presented by an MHC molecule on an antigen-presenting cell (APC) by the TCR on a CD4+ or CD8+ T-cell. This interaction, along with co-stimulatory signals, triggers a cascade of intracellular signaling events, leading to T-cell activation, proliferation, differentiation, and effector functions.

Signaling Pathway for T-Cell Activation by H-Y Antigens

Caption: TCR signaling cascade upon H-Y antigen recognition.

Quantitative Analysis of T-Cell Responses to H-Y Antigens

The magnitude of the T-cell response to H-Y antigens can be quantified using various immunological assays. The following tables summarize representative data from the literature.

| Parameter | Method | Population | Result | Reference |

| Frequency of H-Y specific T-cells | ||||

| HY-specific Regulatory T-cells (Treg) | Linked Suppression Assay | Healthy women without male offspring | 62% positive | [1] |

| HY-specific Regulatory T-cells (Treg) | Linked Suppression Assay | Healthy women with male offspring | Significantly lower than women without male offspring (p=0.004) | [1] |

| Host-reactive Cytotoxic T Lymphocyte precursors (CTLp) | Limiting Dilution Assay | HLA-identical sibling BMT recipients | Frequencies did not exceed 1:100,000 | [4] |

| Cytokine Production (IFN-γ) | ||||

| T-cell response to 13 novel H-Y peptides | ELISpot | Male HSCT recipients with female donors (FM) | 27 of 28 FM patients responded to at least one H-Y peptide | [2] |

| T-cell response to H-Y peptides | ELISpot | FM patients | Responses were highly variable, with each patient showing a unique pattern of reactivity | [2] |

| CD4+ T-cell clone reactivity to DBY peptide | IFN-γ Secretion Assay | Male HSCT recipient with female donor | High reactivity of specific T-cell clones to the DBY 427-444 peptide | [5] |

| Cytotoxicity | ||||

| H-Y specific Cytotoxicity | Cell-mediated lympholysis (CML) | Female patient after rejecting kidney from HLA-identical brother | Significant cytotoxicity against male target cells sharing HLA-A2 and/or B7 | [6] |

Experimental Protocols

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol is designed to enumerate H-Y antigen-specific T-cells based on their secretion of IFN-γ.

Workflow for ELISpot Assay

Caption: Workflow for the IFN-γ ELISpot assay.

Detailed Methodology:

-

Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for human IFN-γ overnight at 4°C.

-

Washing and Blocking: The next day, wash the plate with sterile PBS and block with RPMI medium containing 10% fetal bovine serum for at least 1 hour at 37°C.

-

Cell Plating and Stimulation: Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) from the female donor or patient. Add 2 x 10^5 PBMCs per well. Add the H-Y antigen peptides of interest at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis and Washing: Discard the cells and wash the plate with PBS containing 0.05% Tween-20 (PBST).

-

Detection Antibody: Add a biotinylated anti-human IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.

-

Washing: Wash the plate with PBST.

-

Enzyme Conjugate: Add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) and incubate for 1 hour at room temperature.

-

Washing: Wash the plate with PBST and then with PBS.

-

Substrate Addition: Add the appropriate substrate (e.g., BCIP/NBT for alkaline phosphatase or AEC for horseradish peroxidase).

-

Spot Development: Monitor the plate for the development of colored spots.

-

Stopping the Reaction: Stop the reaction by washing the plate with distilled water.

-

Analysis: Allow the plate to dry completely and count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

Chromium-51 Release Assay for Cytotoxicity

This assay measures the ability of H-Y specific cytotoxic T-lymphocytes (CTLs) to lyse target cells expressing H-Y antigens.

Workflow for Chromium-51 Release Assay

Caption: Workflow for the Chromium-51 release assay.

Detailed Methodology:

-

Target Cell Preparation: Use a male-derived cell line (e.g., lymphoblastoid cell line) that expresses the appropriate HLA allele for the H-Y peptide of interest as target cells.

-

Labeling: Incubate the target cells with 100 µCi of 51Cr-sodium chromate for 1-2 hours at 37°C.[7]

-

Washing: Wash the labeled target cells three times with culture medium to remove unincorporated 51Cr.[8]

-

Effector Cell Preparation: Isolate PBMCs from a female donor and, if necessary, expand H-Y specific CTLs in vitro. Prepare serial dilutions of the effector cells to achieve various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Assay Setup: In a 96-well round-bottom plate, add 1 x 10^4 labeled target cells to each well. Add the effector cells at the different E:T ratios.

-

Controls:

-

Spontaneous Release: Target cells incubated with medium alone.

-

Maximum Release: Target cells incubated with a detergent (e.g., 1% Triton X-100) to induce complete lysis.[9]

-

-

Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[7][9]

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol allows for the identification and quantification of H-Y antigen-specific T-cells by detecting intracellular cytokine production (e.g., IFN-γ, TNF-α) upon antigen stimulation.

Workflow for Intracellular Cytokine Staining

Caption: Workflow for intracellular cytokine staining by flow cytometry.

Detailed Methodology:

-

Cell Stimulation: Stimulate 1-2 x 10^6 PBMCs with H-Y peptides (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C. Include appropriate negative and positive controls.

-

Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice.

-

Washing: Wash the cells with staining buffer (PBS with 2% FBS).

-

Fixation and Permeabilization: Resuspend the cells in a fixation/permeabilization solution and incubate for 20 minutes at room temperature.

-

Washing: Wash the cells with a permeabilization buffer.

-

Intracellular Staining: Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) diluted in permeabilization buffer and incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the cells twice with permeabilization buffer.

-

Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software. Gate on the CD4+ and CD8+ T-cell populations and determine the percentage of cells that are positive for the cytokine(s) of interest.

Conclusion

The study of T-cell responses to H-Y antigens is crucial for understanding and managing the outcomes of sex-mismatched transplantation. The experimental protocols detailed in this guide provide robust methods for quantifying the frequency, cytokine profile, and cytotoxic potential of H-Y specific T-cells. The quantitative data, while variable between individuals, highlights the significant immunogenicity of these minor histocompatibility antigens. Further research utilizing these techniques will continue to elucidate the complex role of H-Y antigens in transplantation immunology and inform the development of novel therapeutic strategies to harness their GVL potential while mitigating the risk of GVHD.

References

- 1. HY Immune Tolerance Is Common in Women without Male Offspring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse patterns of T cell response against multiple newly identified human Y chromosome encoded minor histocompatibility epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody responses to H-Y minor histocompatibility antigens correlate with chronic graft-versus-host disease and disease remission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting graft-versus-host disease in HLA-identical bone marrow transplant: a comparison of T-cell frequency analysis and a human skin explant model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combined CD4 T-Cell and Antibody Response to Human Minor Histocompatibility Antigen DBY After Allogeneic Stem-Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Requirements for Peptide-induced T Cell Receptor Downregulation on Naive CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. revvity.com [revvity.com]

Methodological & Application

Application Notes and Protocols for Measuring IFN-gamma Responses to Smcy HY Peptide using ELISpot

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for the quantification of cytokine-secreting cells at the single-cell level.[1][2] This document provides detailed application notes and a comprehensive protocol for the use of the Smcy HY peptide in an Interferon-gamma (IFN-γ) ELISpot assay. The Smcy HY peptide is a male-specific minor histocompatibility antigen, and measuring T-cell responses to this peptide is crucial in various research areas, including transplantation immunology, graft-versus-host disease (GVHD), and immunotherapy.[3][4]

The protocol outlined below is designed to guide researchers in accurately measuring the frequency of IFN-γ-producing T-cells, specifically cytotoxic T lymphocytes (CTLs), that recognize the Smcy HY peptide when presented by appropriate antigen-presenting cells (APCs).

Principle of the Assay

The IFN-γ ELISpot assay is a sandwich immunoassay. The process begins with the coating of a 96-well plate with a capture antibody specific for IFN-γ. Peripheral blood mononuclear cells (PBMCs) from a female donor (responder) are then added to the wells along with the Smcy HY peptide. T-cells within the PBMC population that recognize the Smcy HY peptide presented on major histocompatibility complex (MHC) molecules of APCs will be activated and begin to secrete IFN-γ. The secreted IFN-γ is captured by the antibody on the plate membrane in the immediate vicinity of the secreting cell.

After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase). Finally, a substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the site of each IFN-γ-secreting cell. These spots can then be counted, with each spot representing a single IFN-γ-producing cell.

Signaling Pathway

The recognition of the Smcy HY peptide presented by an MHC class I molecule on an antigen-presenting cell (APC) by a T-cell receptor (TCR) on a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation and the production of IFN-γ.

References

- 1. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ELISPOT assay for detection of peptide specific interferon-gamma secreting cells in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of an IFN-gamma ELISpot assay to measure cellular immune responses against viral antigens in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a mouse male-specific transplantation antigen, H-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Smcy/HY Peptide-Specific T-Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Minor histocompatibility (H-Y) antigens, encoded by genes on the Y chromosome, are a critical area of study in transplantation immunology, particularly in the context of hematopoietic stem cell transplantation (HSCT) between sex-mismatched individuals. T-cell responses against these male-specific antigens can lead to graft-versus-host disease (GVHD) or graft rejection. The Smcy protein is a source of H-Y antigens, with specific peptides being presented by major histocompatibility complex (MHC) molecules to T-cells.[1] Flow cytometry is an indispensable tool for the detection, quantification, and functional characterization of Smcy/HY peptide-specific T-cells. This document provides detailed application notes and protocols for the analysis of these rare cell populations using peptide-MHC (pMHC) tetramer staining and intracellular cytokine staining (ICS).

Key Peptides

Two key immunogenic peptides derived from Y-chromosome encoded proteins are frequently studied:

-

Smcy (H-2Db restricted): The peptide with the sequence KCSRNRQYL corresponds to amino acids 738-746 of the Smcy protein and is presented by the mouse MHC class I molecule H-2Db.[1][2][3]

-

HY (HLA-A0201 restricted): The peptide with the sequence FIDSYICQV is a well-characterized H-Y epitope presented by the human MHC class I molecule HLA-A0201.[4]

-

SMCY (HLA-B7 restricted): The peptide with the sequence SPSVDKARAEL has been identified as an epitope of the H-Y antigen presented by the HLA-B7 molecule.[5][6]

Data Presentation

Table 1: Representative Frequencies of H-Y Antigen Positive T-Cell Subsets in Healthy Individuals

The following table summarizes the differential expression of H-Y antigen on lymphocyte subsets in healthy males and females as determined by flow cytometry using a biotinylated H-Y antibody.

| Cell Type | Male Donors (n=8) | Female Donors (n=7) |

| B cells (B1) | 41.1% ± 21.7% | 12.4% ± 10.9% |

| Cytotoxic/Suppressor T-cells (T8/CD8+) | 20.7% ± 12.8% | Negligible |

| Helper/Inducer T-cells (T4/CD4+) | 5.4% ± 3.0% | Negligible |

Data adapted from[4]. Values represent mean percentage ± standard deviation of stained cells within the specified lymphocyte subset.

Table 2: Background Levels of IFNγ-Positive T-Cells in Healthy Donors and Colorectal Cancer Patients

This table presents the background frequency of IFNγ-secreting T-cells in the absence of peptide stimulation, as measured by intracellular cytokine staining and flow cytometry. Understanding these baseline levels is crucial for identifying a true antigen-specific response.

| Cell Type | Healthy Donors (n=4) | Colorectal Cancer Patients (n=4) |

| CD4+ T-cells | 0.05% ± 0.05% | 0.14% ± 0.21% |

| CD8+ T-cells | 0.09% ± 0.16% | 0.19% ± 0.35% |

Data adapted from[7]. Values represent mean percentage ± standard deviation of IFNγ-positive cells within the specified T-cell subset.

Experimental Protocols

Protocol 1: Peptide-MHC Class I Tetramer Staining for Smcy/HY-Specific CD8+ T-Cells

This protocol outlines the steps for the direct ex vivo enumeration of Smcy or HY peptide-specific CD8+ T-cells using fluorescently labeled pMHC tetramers.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or splenocytes

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Fluorochrome-conjugated pMHC Tetramer (e.g., PE-conjugated H-2Db-KCSRNRQYL or HLA-A*0201-FIDSYICQV)

-

Fluorochrome-conjugated antibodies: anti-CD8, anti-CD3, and a viability dye.

-

Fc block (e.g., anti-CD16/32 for mouse, or human Fc block)

-

96-well V-bottom plates or flow cytometry tubes

Procedure:

-